![molecular formula C11H20N2O2 B13036155 tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate is a versatile compound used in various scientific research fields. It is known for its unique bicyclic structure, which makes it a valuable building block in organic synthesis . The compound is often utilized as a reagent, specialty chemical, or scaffold in the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminobicyclo[1.1.1]pentane under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
Oxidation: The major products include oxidized derivatives of the bicyclic structure.
Reduction: The major products are reduced forms of the compound, often with altered functional groups.
Substitution: The major products are substituted derivatives with new functional groups attached to the bicyclic structure.
Scientific Research Applications
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}methylcarbamate
Uniqueness
tert-ButylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate is unique due to its specific functional groups and bicyclic structure . This uniqueness makes it a valuable compound in various research applications, offering distinct reactivity and properties compared to similar compounds .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H20N2O2/c1-9(2,3)15-8(14)13(4)11-5-10(12,6-11)7-11/h5-7,12H2,1-4H3 |
InChI Key |
NOZWTQRESWJOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C12CC(C1)(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


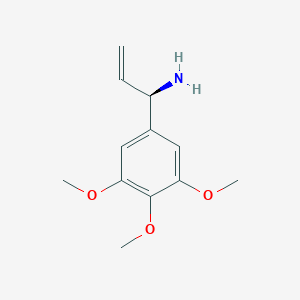

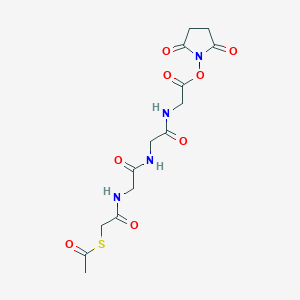
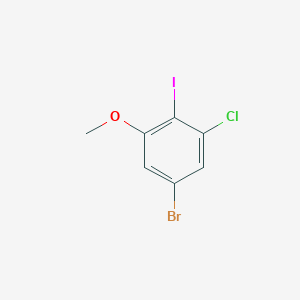


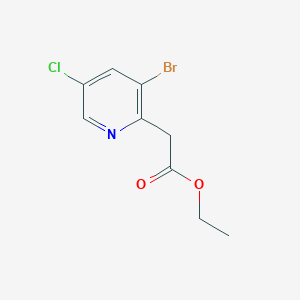

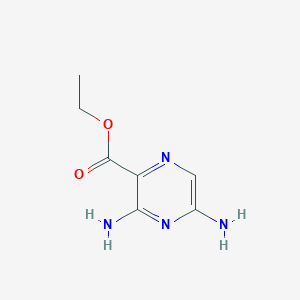
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)
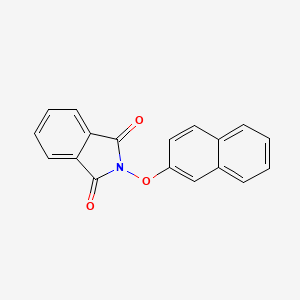

![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
